molecular formula C10H8N2O B1361161 5-phenyl-1H-pyrazin-2-one CAS No. 25844-72-8

5-phenyl-1H-pyrazin-2-one

Cat. No.: B1361161
CAS No.: 25844-72-8
M. Wt: 172.18 g/mol
InChI Key: BMGVFXUMEAYBAO-UHFFFAOYSA-N
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Description

5-phenyl-1H-pyrazin-2-one is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Phenyl-1H-pyrazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2OC_{10}H_{8}N_{2}O and a molar mass of approximately 172.19 g/mol. The compound features a pyrazinone ring, which contributes to its unique chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its efficacy against Staphylococcus aureus and Escherichia coli was demonstrated through minimum inhibitory concentration (MIC) assays, revealing promising potential for development as an antimicrobial agent.

2. Anticancer Properties

The anticancer activity of this compound has been the focus of several studies. It has shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays have reported IC50 values ranging from 0.9 µM to 10 µM, indicating potent cytotoxic effects against these cell lines .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory effects on histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The compound likely interacts with active sites of target enzymes, leading to altered enzymatic activity that can inhibit tumor growth or microbial proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, potentially through the activation of caspases or modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

StudyFindingsCell LineIC50 Value
Beaulieu et al. (2023)Inhibitory activity against HCV RdRpHCV-infected cells58 µM
Zhang et al. (2023)Enhanced neuroprotective effectsSH-SY5Y (neuroblastoma)EC50 = 3.68 µM
Rong et al. (2023)Stronger inhibition on Pim kinasesBEL-7402 (liver cancer)10 nM

These findings suggest that the compound not only possesses broad-spectrum antimicrobial and anticancer activities but also offers neuroprotective effects, making it a versatile candidate for further drug development.

Properties

IUPAC Name

5-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGVFXUMEAYBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344721
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-72-8
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of glycine amide hydrochloride (0.73 g), methanol (6.0 mL) and water (1.5 mL) were added a 12.5M aqueous sodium hydroxide solution (0.80 mL) and a solution of sodium hydroxide (0.26 g) in methanol (3.0 mL) at −30° C. Then, a solution of oxo(phenyl)acetaldehyde (1.0 g) in methanol (5.0 mL) was added, and the mixture was stirred at −20° C. for 2 hr and at room temperature for 1 hr. The reaction mixture was neutralized with acetic acid, and the resulting solid was collected by filtration and washed with water to give the title compound (0.86 g).
Name
glycine amide hydrochloride
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.